molecular formula C18H15ClN2O3 B2961648 N-(4-chlorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-58-4

N-(4-chlorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2961648
CAS RN: 953138-58-4
M. Wt: 342.78
InChI Key: PDOKYSQUIAWNRT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as CLP290, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Compounds with similar structural features to N-(4-chlorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide are often synthesized for the purpose of investigating their chemical properties and reactivity. For instance, chloroacetamides and related derivatives are synthesized and studied for their potential applications, including their use as herbicides due to their selective pre-emergent or early post-emergent activity against a range of weeds and grasses (Weisshaar & Böger, 1989).

Antitumor Activity

  • Novel synthesized compounds bearing the isoxazole ring, similar to the structure of interest, have been explored for their antitumor activity. For example, compounds like XN05, which contain isoxazole and acetamide functional groups, have shown potent antitumor activity against various cancer cells in vitro through mechanisms such as microtubule depolymerization, cell cycle arrest, and apoptosis induction (Wu et al., 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-4-2-3-12(9-16)17-10-15(21-24-17)11-18(22)20-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOKYSQUIAWNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

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